

"2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone" IUPAC name and synonyms

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Compound of Interest

2-(3,4-Difluorophenyl)-1-(ptolyl)ethanone

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Technical Guide: 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical compound **2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone**. The document details its nomenclature, chemical properties, a plausible experimental protocol for its synthesis, and a discussion of the potential, yet currently undocumented, biological activities based on related chemical structures. This molecule belongs to the diaryl ethanone class of compounds, which are of interest in medicinal chemistry and materials science.

The IUPAC name for this compound is **2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone**. Currently, there are no widely recognized synonyms for this specific chemical entity in common chemical literature or databases.

Chemical and Physical Properties

Detailed experimental data for **2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone**, such as melting point, boiling point, and solubility, are not extensively available in public scientific databases.



However, its fundamental chemical properties have been calculated and are presented in the table below.

Property	Value	Source
CAS Number	1504609-61-3	[1][2]
Molecular Formula	C15H12F2O	[1]
Molecular Weight	246.25 g/mol	[1]
Canonical SMILES	CC1=CC=C(C=C1)C(=O)CC2 =CC(=C(C=C2)F)F	
InChI Key	N/A	_
Appearance	Not documented	
Melting Point	Not documented	
Boiling Point	Not documented	_
Solubility	Not documented	

Experimental Protocols

A specific, peer-reviewed synthesis protocol for **2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone** is not readily available in the published literature. However, a standard and logical approach for the synthesis of this and similar diaryl ethanones is the Friedel-Crafts acylation.[3][4][5] Below is a detailed, representative experimental protocol for this synthesis.

Reaction: Friedel-Crafts Acylation of Toluene with 3,4-Difluorophenylacetyl Chloride.

Objective: To synthesize **2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone**.

Reagents and Materials:

- Toluene
- 3,4-Difluorophenylacetyl chloride



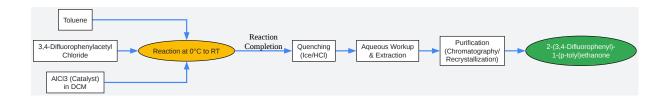
- Anhydrous aluminum chloride (AlCl₃)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), concentrated
- Deionized water
- Sodium bicarbonate (NaHCO₃), saturated solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)
- Round-bottom flask
- Addition funnel
- Reflux condenser with a drying tube (e.g., filled with CaCl₂)
- · Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser fitted with a drying tube. Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
- Catalyst Suspension: To the round-bottom flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C using an ice bath with continuous stirring.



- Acyl Chloride Addition: Dissolve 3,4-difluorophenylacetyl chloride (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0°C.
- Toluene Addition: After the addition of the acyl chloride, add toluene (1.0 to 1.2 equivalents),
 dissolved in a small amount of anhydrous dichloromethane, dropwise to the reaction mixture.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture
 to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction
 progress by thin-layer chromatography (TLC).
- Quenching: Upon completion, cool the reaction mixture again in an ice bath. Slowly and carefully pour the mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2x). Combine the organic layers.
- Washing: Wash the combined organic layers sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
- Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain pure 2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone.





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Plausible synthetic workflow for **2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone**.

Biological Activity and Signaling Pathways

As of the date of this guide, there are no published studies detailing the biological activity or the involvement in any signaling pathways of **2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone**.

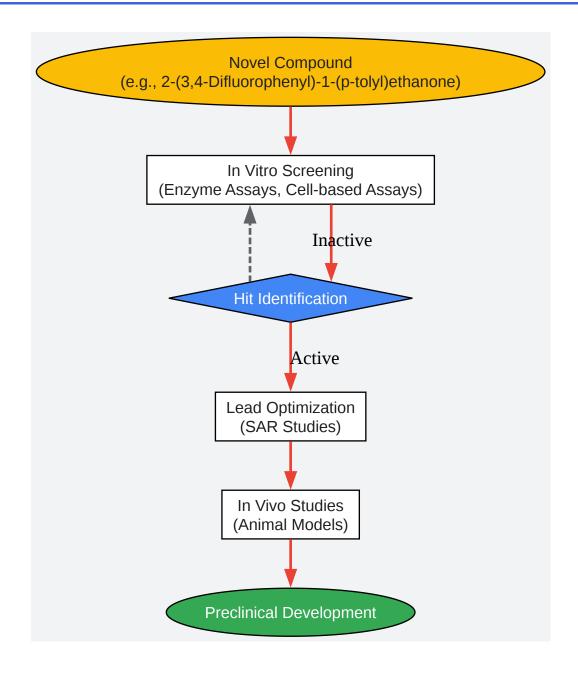
However, the broader class of fluorinated diaryl compounds, including chalcones and other ethanone derivatives, has been the subject of significant research in drug discovery. The introduction of fluorine atoms into organic molecules can modulate their physicochemical properties, such as lipophilicity and metabolic stability, which can, in turn, influence their biological activity.[6]

Studies on structurally related fluorinated chalcones have demonstrated a range of biological activities, including:

- Anticancer Properties: Some fluorinated chalcones have shown inhibitory effects on cancer cell lines.[7]
- Anti-inflammatory Effects: Inhibition of enzymes like 5-lipoxygenase has been reported for certain fluorinated chalcones.
- Antimicrobial Activity: Various diaryl compounds have been investigated for their potential as antibacterial and antifungal agents.[8]

It is important to emphasize that these are general activities of related compound classes, and the specific biological profile of **2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone** remains to be determined through experimental investigation.





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A general workflow for the discovery of biological activity in novel compounds.

Conclusion

2-(3,4-Difluorophenyl)-1-(p-tolyl)ethanone is a defined chemical entity with a plausible synthetic route via Friedel-Crafts acylation. While its specific physicochemical and biological properties are not yet documented in publicly accessible literature, its structural similarity to other biologically active fluorinated diaryl compounds suggests it could be a candidate for



investigation in various therapeutic areas. Further research is required to characterize this compound fully and to explore its potential applications in science and medicine.

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